molecular formula C15H13Cl2NO2 B5674641 N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5674641
M. Wt: 310.2 g/mol
InChI Key: YILIQFRMYLRBJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide and related compounds typically involves multiple steps, including acetylation, esterification, and various catalytic processes. For example, a related compound, N-(3-amino-4-methoxyphenyl)acetamide, was produced through the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a Pd/C catalyst, achieving high selectivity and stability (Zhang, 2008). Another example is the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide via acetylation of N-methylaniline, showcasing a stepwise approach involving chloracetyl chloride and various catalysts (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide and similar compounds is often elucidated using spectroscopic methods and crystallography. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by NMR, IR, and X-ray diffraction analysis, providing detailed insights into its geometric parameters (Z. Ping, 2007).

Chemical Reactions and Properties

Chemical reactions involving N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide are characterized by its reactivity towards various reagents and conditions. The compound and its analogs participate in hydrogenation, silylation, and other reactions that modify their functional groups and overall structure, leading to different chemical properties and potential applications. For example, silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds, showcasing the versatility of such acetamides in chemical synthesis (Lazareva et al., 2017).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-11-4-7-13(16)14(17)9-11/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILIQFRMYLRBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

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